molecular formula C16H21N3O B7338384 [(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

Katalognummer: B7338384
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: MTMPACKXRAJOKE-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBM-MeBIM and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

DMBM-MeBIM acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, DMBM-MeBIM enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but with a more selective and potent effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMBM-MeBIM are primarily related to its modulation of GABA-A receptors. In animal studies, DMBM-MeBIM has been shown to increase the duration of GABAergic synaptic currents, leading to increased inhibition of neuronal activity. This effect has been linked to the compound's anticonvulsant, antidepressant, and anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

DMBM-MeBIM has several advantages for lab experiments. It has a high degree of purity, making it suitable for use in biochemical assays and animal studies. Additionally, its selective and potent effect on GABA-A receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions.
One limitation of DMBM-MeBIM is its relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, its mechanism of action is similar to that of benzodiazepines, which have a high potential for abuse and dependence.

Zukünftige Richtungen

There are several future directions for research on DMBM-MeBIM. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for DMBM-MeBIM in humans.
Another area of research is the development of novel compounds that target GABA-A receptors with greater selectivity and potency than DMBM-MeBIM. This could lead to the development of more effective and safer treatments for neurological and psychiatric disorders.
Conclusion:
DMBM-MeBIM is a promising compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of GABA-A receptors has been extensively studied, and its biochemical and physiological effects have been linked to its anticonvulsant, antidepressant, and anxiolytic effects. While it has several advantages for lab experiments, further research is needed to determine its optimal therapeutic potential and to develop novel compounds with greater selectivity and potency.

Synthesemethoden

The synthesis of DMBM-MeBIM involves the reaction of 1-methylbenzimidazole-5-carboxylic acid with 2,4-dimethylpiperidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction yields DMBM-MeBIM as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

DMBM-MeBIM has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, DMBM-MeBIM has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems such as GABA and glutamate has made it a promising candidate for further research.

Eigenschaften

IUPAC Name

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-7-19(12(2)8-11)16(20)13-4-5-15-14(9-13)17-10-18(15)3/h4-5,9-12H,6-8H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPACKXRAJOKE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.